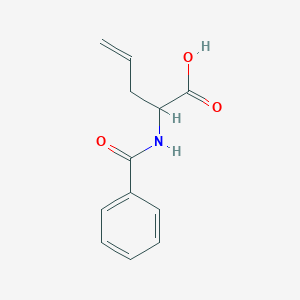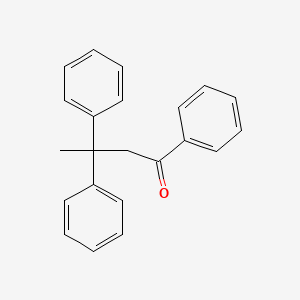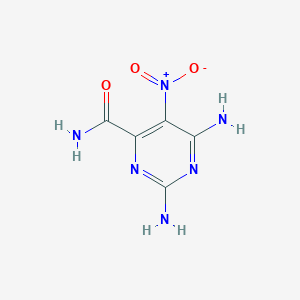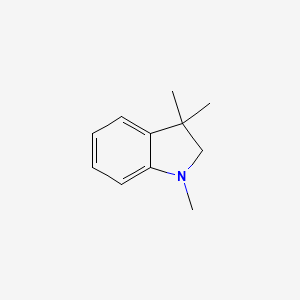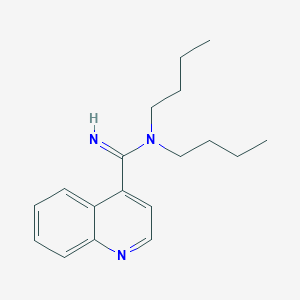
N,N-dibutylquinoline-4-carboximidamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N,N-dibutylquinoline-4-carboximidamide: is a chemical compound known for its diverse applications in scientific research and industry It is a derivative of quinoline, a heterocyclic aromatic organic compound with a nitrogen atom in its structure
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of N,N-dibutylquinoline-4-carboximidamide typically involves the reaction of quinoline-4-carboxylic acid with dibutylamine under specific conditions. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the carboximidamide group. The reaction conditions, including temperature and solvent, are optimized to achieve high yield and purity of the final product.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction parameters, ensuring consistent quality and efficiency. The use of automated systems and advanced purification techniques further enhances the scalability and reproducibility of the production process.
化学反応の分析
Types of Reactions: N,N-dibutylquinoline-4-carboximidamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline-4-carboxylic acid derivatives.
Reduction: Reduction reactions can convert the carboximidamide group to other functional groups such as amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the dibutyl groups can be replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic reagents like alkyl halides or aryl halides are employed under basic conditions.
Major Products Formed:
Oxidation: Quinoline-4-carboxylic acid derivatives.
Reduction: Aminoquinoline derivatives.
Substitution: Various substituted quinoline derivatives.
科学的研究の応用
Chemistry: N,N-dibutylquinoline-4-carboximidamide is used as a building block in the synthesis of more complex organic molecules
Biology: In biological research, this compound is studied for its potential as an inhibitor of specific enzymes and proteins. Its ability to interact with biological targets makes it a valuable tool in drug discovery and development.
Medicine: this compound has shown promise in preclinical studies as a potential therapeutic agent for various diseases. Its unique chemical properties allow it to modulate specific biological pathways, making it a candidate for further investigation in medicinal chemistry.
Industry: In industrial applications, this compound is used as an intermediate in the production of dyes, pigments, and other specialty chemicals. Its stability and reactivity make it suitable for various manufacturing processes.
作用機序
The mechanism of action of N,N-dibutylquinoline-4-carboximidamide involves its interaction with specific molecular targets. It is known to inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. This inhibition can lead to the modulation of various biological pathways, resulting in therapeutic effects.
類似化合物との比較
Quinoline-4-carboxamide: Shares a similar core structure but lacks the dibutyl groups.
N,N-dimethylquinoline-4-carboximidamide: Similar structure with dimethyl groups instead of dibutyl groups.
Quinoline-4-carboxylic acid: The parent compound without the carboximidamide group.
Uniqueness: N,N-dibutylquinoline-4-carboximidamide is unique due to the presence of the dibutyl groups, which enhance its lipophilicity and potentially improve its interaction with biological membranes. This structural modification can lead to differences in its pharmacokinetic and pharmacodynamic properties compared to similar compounds.
特性
CAS番号 |
5447-50-7 |
|---|---|
分子式 |
C18H25N3 |
分子量 |
283.4 g/mol |
IUPAC名 |
N,N-dibutylquinoline-4-carboximidamide |
InChI |
InChI=1S/C18H25N3/c1-3-5-13-21(14-6-4-2)18(19)16-11-12-20-17-10-8-7-9-15(16)17/h7-12,19H,3-6,13-14H2,1-2H3 |
InChIキー |
SNJBVHBTEXTHRM-UHFFFAOYSA-N |
正規SMILES |
CCCCN(CCCC)C(=N)C1=CC=NC2=CC=CC=C12 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


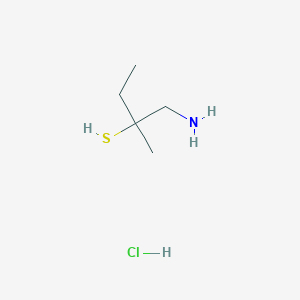
![5-[Chloro(phenyl)methylidene]-1,3-diphenylhexahydropyrimidine-2,4,6-trione](/img/structure/B14006953.png)
![2-{[(e)-(4-Nitrophenyl)methylidene]amino}-9h-fluoren-9-ol](/img/structure/B14006967.png)

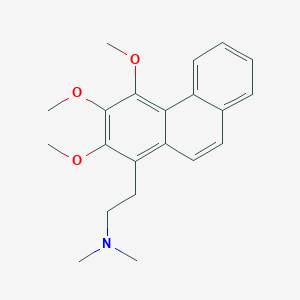
![2-Methylidene-4-oxabicyclo[3.3.0]oct-6-en-3-one](/img/structure/B14006975.png)
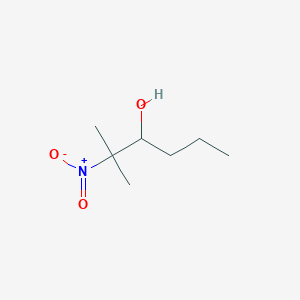
![1-Hydroxy-2,2,6,6-tetramethyl-4-[(2-methylimidazol-1-yl)-phenoxyphosphoryl]oxypiperidine](/img/structure/B14006981.png)
